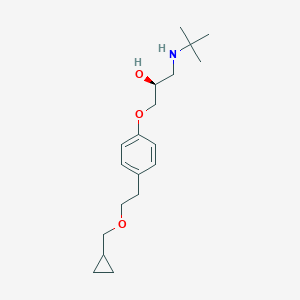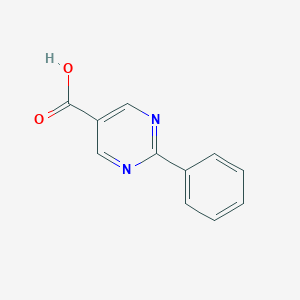
2-Phenylpyrimidine-5-carboxylic acid
Vue d'ensemble
Description
2-Phenylpyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C11H8N2O2 . It has a molecular weight of 200.19 g/mol . The IUPAC name for this compound is 2-phenylpyrimidine-5-carboxylic acid .
Molecular Structure Analysis
The InChI code for 2-Phenylpyrimidine-5-carboxylic acid is 1S/C11H8N2O2/c14-11(15)9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H,(H,14,15) . The Canonical SMILES structure is C1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)O .Chemical Reactions Analysis
While specific chemical reactions involving 2-Phenylpyrimidine-5-carboxylic acid are not available, pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis
2-Phenylpyrimidine-5-carboxylic acid has a melting point of 282-284°C . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound also has a Rotatable Bond Count of 2 .Applications De Recherche Scientifique
Liquid Crystal Characteristics : The aryl esters of 5-phenylpyrimidine-2-carboxylic acid exhibit nematic liquid crystal characteristics, particularly when a butyloxy group is introduced at the p-position of the phenyl residue. These compounds have thermally stable meso phases with an existence range of 50–80 °C (Mikhaleva et al., 1986).
Phosphodiesterase 4 (PDE4) Inhibitors : 5-Carbamoyl-2-phenylpyrimidine derivatives have been identified as potent PDE4 inhibitors. These compounds show significant in vitro and in vivo efficacy against lipopolysaccharide-induced pulmonary neutrophilia in mice (Goto et al., 2013).
Luminescent Lanthanide Frameworks : Lanthanide-2-phenylpyrimidine-carboxylate frameworks demonstrate luminescent properties, specifically showing red or green emission attributed to Eu3+ and Tb3+ ions. These compounds have potential applications in photoluminescence (Jia et al., 2014).
Antiallergy Agents : Certain 1,6-Dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids and esters exhibit potent antiallergic activity. Their effectiveness seems to be influenced by hydrogen bonding between the nitrogen of the pyrimidine ring and the ethereal oxygen (Juby et al., 1979).
Antimicrobial Agents : Derivatives of 2-phenylpyrimidine-5-carboxylic acid have shown promise as antimicrobial agents against various pathogenic microorganisms (El-kerdawy et al., 1990).
P2Y12 Receptor Antagonists : Certain 2-phenylpyrimidine-4-carboxylic acid derivatives act as P2Y12 antagonists with potential applications in platelet aggregation inhibition, offering a wider therapeutic window compared to traditional treatments (Caroff et al., 2015).
Corrosion Inhibitors : Phenylpyrimidine derivatives, like 4-phenylpyrimidine and 5-phenylpyrimidine, have shown effectiveness as corrosion inhibitors for steel in acidic environments (Xianghong et al., 2014).
Cytotoxic Activity : Novel 4-thiopyrimidine derivatives of 2-phenylpyrimidine-5-carboxylic acid demonstrate cytotoxic activity against various cancer cell lines, offering new insights into the potential therapeutic applications of these compounds (Stolarczyk et al., 2018).
Xanthine Oxidase Inhibitors : 2-Phenylpyrimidine derivatives with 4-amino or 4-hydroxy groups have been studied as inhibitors of xanthine oxidase, which is critical for uric acid synthesis. These inhibitors could be promising for the treatment of hyperuricemia and gout (Sun et al., 2021).
COX-2 Inhibitors : Certain 4-fluoroalkyl-6-(4-alkylsulfonyl)phenylpyrimidine derivatives have been identified as selective COX-2 inhibitors, with potential applications in reducing inflammation and pain (Becker, 2003).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-phenylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAIYSRFGWBZCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353651 | |
| Record name | 2-Phenylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpyrimidine-5-carboxylic acid | |
CAS RN |
122773-97-1 | |
| Record name | 2-Phenyl-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122773-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylpyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

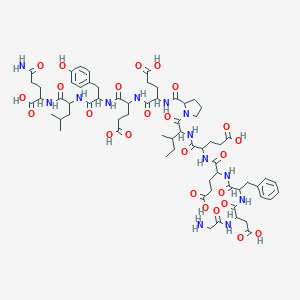
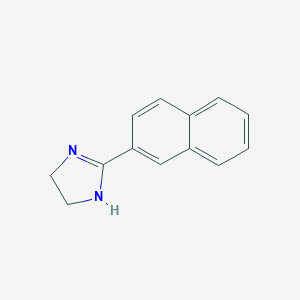
![(1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B53628.png)
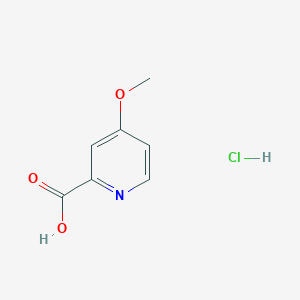

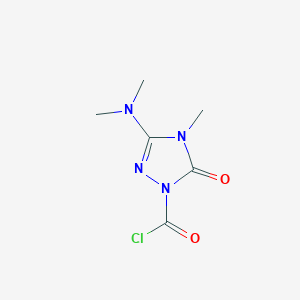
![5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B53647.png)


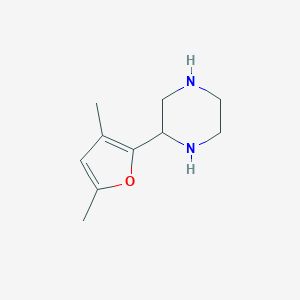
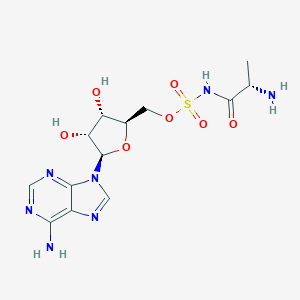
![Pyrido[2,3-b]pyrazin-8-ol](/img/structure/B53653.png)
